molecular formula C11H20N2O B11902632 5-Amino-7,7-dimethyloctahydroquinolin-2(1H)-one CAS No. 1706454-19-4

5-Amino-7,7-dimethyloctahydroquinolin-2(1H)-one

Cat. No.: B11902632
CAS No.: 1706454-19-4
M. Wt: 196.29 g/mol
InChI Key: IYVSRRWXCPAQDZ-UHFFFAOYSA-N
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Description

5-Amino-7,7-dimethyloctahydroquinolin-2(1H)-one is a heterocyclic organic compound. Compounds of this nature often exhibit interesting biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-7,7-dimethyloctahydroquinolin-2(1H)-one typically involves multi-step organic reactions. One possible route could be:

    Cyclization Reaction: Starting from a suitable precursor, a cyclization reaction can be employed to form the quinoline ring.

    Amination: Introduction of the amino group at the 5th position can be achieved through nucleophilic substitution or other amination techniques.

    Reduction: The reduction of any intermediate double bonds to form the octahydroquinoline structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinoline derivatives.

    Reduction: Reduction reactions could further saturate the ring structure or reduce functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the amino group or other positions on the ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, amines, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

5-Amino-7,7-dimethyloctahydroquinolin-2(1H)-one could have several applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, targeting specific enzymes or receptors.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

    Materials Science: Possible use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A structurally related compound with a wide range of applications.

    Octahydroquinoline: Similar in structure but without the amino group.

    7,7-Dimethyloctahydroquinoline: Lacks the amino group at the 5th position.

Uniqueness

5-Amino-7,7-dimethyloctahydroquinolin-2(1H)-one is unique due to the presence of both the amino group and the fully saturated ring system, which could confer distinct chemical and biological properties.

Properties

CAS No.

1706454-19-4

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

5-amino-7,7-dimethyl-1,3,4,4a,5,6,8,8a-octahydroquinolin-2-one

InChI

InChI=1S/C11H20N2O/c1-11(2)5-8(12)7-3-4-10(14)13-9(7)6-11/h7-9H,3-6,12H2,1-2H3,(H,13,14)

InChI Key

IYVSRRWXCPAQDZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2CCC(=O)NC2C1)N)C

Origin of Product

United States

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